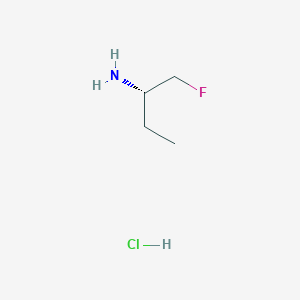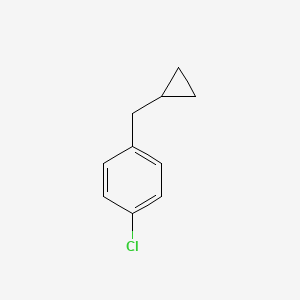
6-(Piperidin-1-ylmethyl)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Piperidin-1-ylmethyl)picolinaldehyde is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . . This compound is characterized by the presence of a piperidine ring attached to a picolinaldehyde moiety, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-ylmethyl)picolinaldehyde typically involves the reaction of picolinaldehyde with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(Piperidin-1-ylmethyl)picolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 6-(Piperidin-1-ylmethyl)picolinic acid.
Reduction: 6-(Piperidin-1-ylmethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Piperidin-1-ylmethyl)picolinaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 6-(Piperidin-1-ylmethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets, thereby influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-(Morpholin-4-ylmethyl)picolinaldehyde: Similar structure with a morpholine ring instead of a piperidine ring.
6-(Pyrrolidin-1-ylmethyl)picolinaldehyde: Contains a pyrrolidine ring instead of a piperidine ring.
6-(Piperazin-1-ylmethyl)picolinaldehyde: Features a piperazine ring in place of the piperidine ring.
Uniqueness
6-(Piperidin-1-ylmethyl)picolinaldehyde is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The piperidine ring can enhance the compound’s stability, solubility, and reactivity, making it a valuable intermediate in various synthetic and research applications.
Propiedades
Número CAS |
154696-34-1 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
6-(piperidin-1-ylmethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c15-10-12-6-4-5-11(13-12)9-14-7-2-1-3-8-14/h4-6,10H,1-3,7-9H2 |
Clave InChI |
FVONGGXOOICCIP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=NC(=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)











